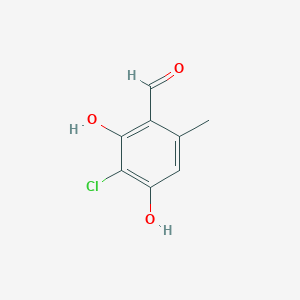
3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde: is an organic compound with the molecular formula C8H7ClO3 . It is also known by other names such as Chloroatranol and 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde . This compound is a degradation product of chloroatranorin and is identified as one of the main contact allergens in oakmoss absolute, a lichen extract widely utilized in the perfume industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde typically involves the chlorination of 2,4-dihydroxy-6-methylbenzaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: 3-Chloro-2,4-dihydroxy-6-methylbenzoic acid.
Reduction: 3-Chloro-2,4-dihydroxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: Although not widely used in medicine, its derivatives are explored for potential therapeutic applications, particularly in the development of new drugs .
Industry: In the industry, this compound is used in the manufacture of fragrances and perfumes due to its presence in oakmoss absolute .
Mechanism of Action
The mechanism of action of 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde is not well-documented. its allergenic properties are attributed to its ability to bind to proteins in the skin, leading to an immune response. The molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
- 2,4-Dihydroxy-6-methylbenzaldehyde
- 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde
- 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Comparison: 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde is unique due to the presence of both chlorine and hydroxyl groups on the benzaldehyde ring, which imparts distinct chemical reactivity and biological properties. Compared to its analogs, it is more reactive in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom .
Properties
CAS No. |
106325-72-8 |
|---|---|
Molecular Formula |
C8H7ClO3 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
3-chloro-2,4-dihydroxy-6-methylbenzaldehyde |
InChI |
InChI=1S/C8H7ClO3/c1-4-2-6(11)7(9)8(12)5(4)3-10/h2-3,11-12H,1H3 |
InChI Key |
VDRNJNUDQVCPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)
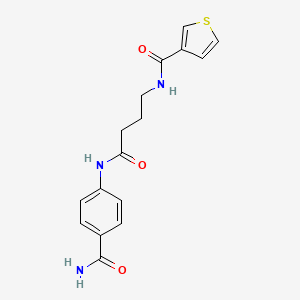
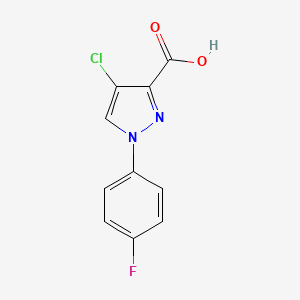



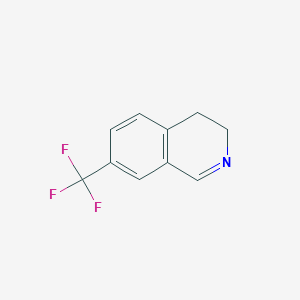
![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927017.png)
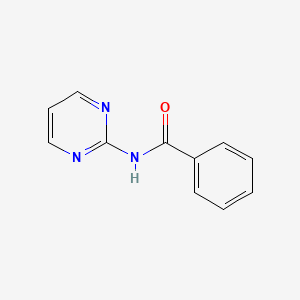
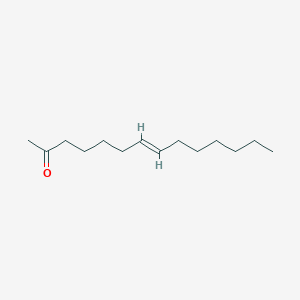
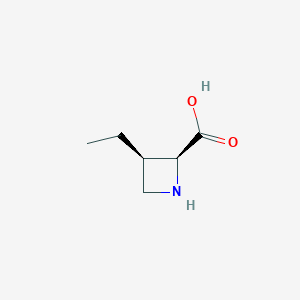
![5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12927032.png)


